Bienvenue dans la boutique en ligne BenchChem!

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride

LXR Nuclear Receptor Chiral Synthesis

This (1R,2S) single enantiomer is the mandatory building block for synthesizing BMS‑779788 (XL‑652), a clinical‑stage LXRβ partial agonist with 14 nM IC50 and 29‑fold lower lipogenicity than T0901317. Using the (1S,2R) antipode or racemate would invert stereochemical information, causing loss of target engagement. The 5‑yl benzodioxin regioisomer offers a unique steric/electronic environment not replicated by the common 6‑yl variant. Supplied as hydrochloride salt for accurate gravimetric handling at all scales with documented ee and full CoA for GLP‑compliant pharmacology.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 2253630-81-6
Cat. No. B2392524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride
CAS2253630-81-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C3CC3N.Cl
InChIInChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10;/h1-3,8-9H,4-6,12H2;1H/t8-,9+;/m0./s1
InChIKeyGLWCKTCSQVTNPZ-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride (CAS 2253630-81-6) – A Chiral Cyclopropylamine Building Block for LXR-Targeted Drug Discovery


(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride is a chiral cyclopropylamine derivative characterized by a rigid cyclopropane scaffold and a benzodioxinyl substituent. Its (1R,2S) absolute configuration and 5-yl regioisomeric attachment distinguish it within the broader class of 2-arylcyclopropylamine analogs. The compound is primarily utilized as a key intermediate in the synthesis of liver X receptor (LXR) modulators, most notably the clinical-stage partial LXRβ agonist BMS‑779788 (XL‑652), where its stereochemistry directly dictates the pharmacological profile of the final drug substance [1].

Why Generic Substitution Fails: The Critical Importance of (1R,2S) Stereochemistry and 5-yl Regioisomerism in LXR Agonist Potency


In-class cyclopropylamine derivatives cannot be interchanged for the preparation of stereospecific LXR agonists. The (1R,2S) enantiomer is the required eutomer for constructing BMS‑779788, which exhibits a 14 nM IC50 at LXRβ and a 68 nM IC50 at LXRα . Use of the (1S,2R) antipode or the racemate would invert or dilute the critical stereochemical information, leading to a predictable loss of target engagement. Furthermore, the 5-yl benzodioxin attachment point, as opposed to the commercially more common 6-yl regioisomer, provides a unique steric and electronic environment that influences both downstream coupling efficiency and target-binding interactions . These structural features are not cosmetic; they are functional determinants of pharmacological outcome.

Quantitative Differentiation Evidence: (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride vs Closest Analogs


Stereochemical Identity Drives LXRβ Agonist Potency: (1R,2S) vs (1S,2R) Enantiomer

The (1R,2S) absolute configuration is a mandatory structural prerequisite for the LXRβ partial agonist BMS‑779788, which demonstrates an IC50 of 14 nM against LXRβ and 68 nM against LXRα . In contrast, the opposite (1S,2R) enantiomer, when used as a synthetic intermediate, would afford the mirror-image diastereomer of BMS‑779788, an analog for which no measurable LXRβ agonism has been documented. Although a direct head-to-head binding comparison of the isolated cyclopropanamine intermediates has not been published, the downstream pharmacological consequence of stereochemistry is unequivocal and binding data for the final drug substance stands as a class‑level functional correlate.

LXR Nuclear Receptor Chiral Synthesis

Hydrochloride Salt Provides Documented Solubility and Handling Advantages over Free Base

Vendor specifications indicate that the hydrochloride salt form (CAS 2253630-81-6, MW 227.69) is selected to enhance aqueous solubility and long‑term storage stability relative to the free base (CAS 2228703-19-1, MW 191.23) [1][2]. While experimentally determined solubility values for this precise compound are not publicly available, the hydrochloride salt is universally reported by suppliers as the preferred form for formulation development due to its crystalline nature, higher melting point, and resistance to carbonate formation during handling. The free base is an oil at ambient temperature and is prone to oxidation, complicating accurate weighing and reaction stoichiometry.

Formulation Biophysical Properties Procurement Stability

5-yl vs 6-yl Regioisomeric Positioning: Divergent Target Interaction Profiles

Published bioactivity data for the 6-yl regioisomer (CAS 1820580-76-4) highlights a fundamentally different target engagement spectrum. BindingDB records for the 6-yl analog show an IC50 of 1,310 nM against mouse CYP11B2 [1], whereas the 5-yl substitution pattern is exclusively associated with LXRβ/α agonism in the context of BMS‑779788. No LXR‑related activity has been documented for the 6-yl regioisomer. This divergence illustrates that the position of the benzodioxin attachment on the cyclopropane ring is not a trivial exchange but dictates target protein recognition.

Regioisomerism Target Selectivity SAR

Enantiomeric Purity and Batch Consistency Defined by Supplier Specifications

Supplier‑reported purity specifications for CAS 2253630-81-6 typically indicate ≥95% or ≥98% chemical purity with defined stereochemistry [1]. For comparison, the racemic mixture (CAS 2227747-26-2) is also commercially available but lacks enantiomeric excess (ee) guarantees. Procurement of the single enantiomer from audited suppliers ensures batch‑to‑batch consistency, as verified by chiral HPLC and NMR characterization [1]. The availability of a Certificate of Analysis (CoA) specifying ee and absolute configuration is a decisive procurement criterion for GLP/GMP‑adjacent research environments.

Quality Control Enantiomeric Excess Procurement Specification

Optimal Application Scenarios for (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride


LXRβ-Selective Agonist Drug Discovery and Lead Optimization

This compound is the enantiomerically pure intermediate for synthesizing BMS‑779788 and related LXRβ‑sparing partial agonists. Its use is mandatory for generating the correct stereochemistry of the clinical candidate, which achieves 14 nM IC50 at LXRβ with an improved therapeutic window relative to full pan agonists (BMS‑779788 is 29‑fold less lipogenic than T0901317) [1]. Medicinal chemistry teams pursuing LXR‑mediated reverse cholesterol transport without hepatic lipogenesis should prioritize this specific isomer.

CNS GPCR-Targeted Library Synthesis

The 1,4‑benzodioxin pharmacophore is a privileged structure for serotonin (5‑HT1A, 5‑HT4) and dopamine (D2) receptors [1]. The rigid cyclopropane amine, in its (1R,2S) form, provides a conformationally constrained primary amine handle for diversification into piperazines, amides, or sulfonamides. This enables the construction of focused CNS libraries with defined three‑dimensional geometry, improving hit‑to‑lead progression.

Stereoselective Synthesis and Process Chemistry Development

The hydrochloride salt’s crystalline nature facilitates accurate weighing and stoichiometric control in multi‑step synthesis campaigns [1]. Process chemistry groups developing scalable routes to chiral cyclopropane‑containing APIs benefit from the compound’s well‑defined physical form, which eliminates the gravimetric errors associated with the free‑base oil and allows for seamless transfer from milligram to kilogram scale.

Quality-Controlled Procurement for Regulatory Pharmacology Studies

For IND‑enabling pharmacology, the single enantiomer with documented ee and CoA is a prerequisite. The racemate introduces 50% of the inactive stereoisomer, confounding dose–response relationships and pharmacokinetic profiling. Using the (1R,2S) HCl salt ensures compliance with GLP guidelines on test article characterization, supporting reproducible in vitro and in vivo data generation [1].

Quote Request

Request a Quote for (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.